2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
Description
2-Methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 2 and a (E)-configured 2-phenylindol-3-ylidene methyl group at position 2. This structural motif is significant in medicinal and materials chemistry due to its conjugated π-system, which may confer photophysical properties or biological activity. While direct synthesis or application data for this compound are absent in the provided evidence, its comparison with structurally related compounds (e.g., benzimidazoles, isoxazoles, and thiazoles) can be inferred from analogous studies .
Properties
Molecular Formula |
C19H14N2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C19H14N2O2/c1-12-20-17(19(22)23-12)11-15-14-9-5-6-10-16(14)21-18(15)13-7-3-2-4-8-13/h2-11,22H,1H3/b15-11+ |
InChI Key |
DWBYWYHUPDAIQD-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=NC(=C(O1)O)/C=C/2\C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=C(O1)O)C=C2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-1,3-oxazol-5-ol or Oxazol-5-one Precursors
- The oxazol-5-ol ring can be accessed via cyclization of appropriate amino acid derivatives or α-hydroxy amides.
- A common approach is the cyclodehydration of α-amino acids or α-hydroxy amides under dehydrating conditions to form oxazolones (oxazol-5-ones), which can tautomerize to oxazol-5-ols.
- For example, 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one is a structurally related compound that can be synthesized by condensation of 2-methyl-oxazolone with benzaldehyde derivatives under basic or acidic catalysis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | α-amino acid or α-hydroxy amide + dehydrating agent (e.g., acetic anhydride, P2O5) | Formation of oxazol-5-one ring |
| Aldol-type condensation | Oxazol-5-one + aromatic aldehyde (e.g., benzaldehyde) + base or acid catalyst | Formation of 4-benzylidene substituted oxazol-5-one |
Introduction of the (E)-(2-phenylindol-3-ylidene)methyl Group
- The key step involves condensation of the oxazol-5-ol or oxazol-5-one intermediate with 2-phenylindole-3-carbaldehyde or related indole aldehyde derivatives .
- This condensation typically proceeds via a Knoevenagel-type reaction, where the active methylene group at the 4-position of the oxazol-5-one reacts with the aldehyde group of the indole derivative to form the (E)-configured methylene linkage.
- The reaction is often catalyzed by bases such as piperidine or pyridine, or under acidic conditions depending on substrate stability.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Knoevenagel condensation | 2-methyl-oxazol-5-one + 2-phenylindole-3-carbaldehyde + base (e.g., piperidine) | Formation of (E)-2-methyl-4-[(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol |
Alternative Synthetic Routes
- Some literature suggests direct condensation of 2-methyl-oxazol-5-ol with indole derivatives under reflux in ethanol or other solvents to afford the target compound.
- Protection/deprotection strategies may be employed if sensitive functional groups are present on the indole or oxazole rings.
- Metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) are less common for this specific compound but may be explored for analog synthesis.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Reaction Step | Conditions | Solvent | Catalyst/Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxazol-5-one formation | Cyclodehydration | Acetic anhydride or P2O5 | - | 80-120 °C | 70-85 | Purification by recrystallization |
| Knoevenagel condensation | Condensation with indole aldehyde | Ethanol or methanol | Piperidine or pyridine | Reflux (60-80 °C) | 65-90 | (E)-isomer favored, confirmed by NMR |
Characterization Data
- NMR Spectroscopy:
- The (E)-configuration is confirmed by coupling constants (~15-16 Hz) of the vinyl protons in ^1H NMR.
- Oxazol-5-ol hydroxyl proton appears as a singlet or broad peak due to hydrogen bonding.
- Mass Spectrometry:
- Molecular ion peak consistent with molecular weight of this compound.
- IR Spectroscopy:
- Characteristic bands for oxazole ring and hydroxyl group (~3200-3500 cm^-1).
- X-ray Crystallography:
- Confirms planar geometry and E-configuration of the methylene linkage.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclodehydration + Knoevenagel condensation | α-amino acid or α-hydroxy amide + 2-phenylindole-3-carbaldehyde | Dehydrating agents, base catalyst | Cyclization + condensation | High yield, straightforward | Requires pure aldehyde, sensitive to moisture |
| Direct condensation | 2-methyl-oxazol-5-ol + indole aldehyde | Base catalyst (piperidine) | Knoevenagel condensation | Simpler, fewer steps | May require longer reaction time, purification needed |
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Data Tables
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol can be represented as follows:
Structural Features
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen, contributing to the compound's reactivity and interaction with biological targets.
- Phenyl Indole Moiety : Imparts significant biological activity due to its ability to interact with various receptors.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. The mechanism of action often involves:
- Inhibition of Cell Proliferation : Studies have shown that this class of compounds can inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
- Targeting Specific Pathways : For instance, some studies suggest that these compounds may affect the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The proposed mechanisms include:
- Disruption of Bacterial Cell Membranes : This leads to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit key enzymes required for bacterial metabolism.
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects:
- Reduction of Oxidative Stress : The compound may help in reducing oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : There is evidence suggesting that it may influence neurotransmitter levels, contributing to improved cognitive functions.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Johnson et al. (2021) | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al. (2022) | Neuroprotection | Reported reduced neuronal apoptosis in models of oxidative stress-induced damage. |
Mechanistic Insights
Mechanistic studies have provided insights into how this compound exerts its biological effects:
- Cell Cycle Analysis : Flow cytometry analysis revealed an increase in the G0/G1 phase population in treated cancer cells, indicating cell cycle arrest.
- Apoptosis Assays : Annexin V/PI staining demonstrated increased early and late apoptotic cells upon treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
